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molecular formula C9H21P B1584992 Tripropylphosphine CAS No. 2234-97-1

Tripropylphosphine

Cat. No. B1584992
M. Wt: 160.24 g/mol
InChI Key: KCTAHLRCZMOTKM-UHFFFAOYSA-N
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Patent
US06838576B1

Procedure details

In a 250 mL round bottom flask, n-propyl bromide (21.1 g, 171.5 mmol) (available from Sigma-Aldrich Canada) was dissolved in anhydrous acetonitrile (100 mL) under Ar-atmosphere, and tripropylphosphine (25 g, 156.0 mmol) (available from Sigma-Aldrich Canada) was added. The reaction mixture was heated at gentle reflux for 35 hrs. After cooling to room temperature, the solvent was removed under reduced pressure. The solid residue was suspended in toluene (50 mL) and the solvent was removed under reduced pressure. This process was repeated once. The solid residue was suspended in hexane (100 mL), filtered, washed with hexane (3×50 mL), and air-dried. The desired tetra (n-propyl)phosphonium bromide was obtained as colourless crystals (42.5 g, 96%).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][Br:4].[CH2:5]([P:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7]>C(#N)C>[Br-:4].[CH2:3]([P+:8]([CH2:12][CH2:13][CH3:14])([CH2:9][CH2:10][CH3:11])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
CCCBr
Name
Quantity
25 g
Type
reactant
Smiles
C(CC)P(CCC)CCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 35 hrs
Duration
35 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane (3×50 mL)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CC)[P+](CCC)(CCC)CCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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